1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene
Description
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound featuring bromine (Br) at positions 1 and 5, a difluoromethoxy (-OCHF₂) group at position 2, and fluorine (F) at position 3. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical in drug design .
Properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZUMQSFPIZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229328 | |
| Record name | Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803814-87-0 | |
| Record name | Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803814-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene can be synthesized through a series of halogenation and substitution reactionsThe reaction conditions often include the use of bromine or bromine-containing reagents, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing side reactions. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the difluoromethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and physical properties of halogenated benzene derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
*Calculated based on analogous structures; exact values may vary.
Electronic Effects :
- The difluoromethoxy (-OCHF₂) group in the target compound is moderately electron-withdrawing due to the inductive effect of fluorine, enhancing electrophilic substitution reactivity compared to methoxy (-OCH₃) . However, it is less electron-withdrawing than trifluoromethoxy (-OCF₃), which significantly lowers electron density at the aromatic ring, favoring nucleophilic aromatic substitution .
- Bromine atoms at positions 1 and 5 further deactivate the ring, directing subsequent reactions to meta positions relative to the substituents .
- Solubility and Lipophilicity: The difluoromethoxy group increases lipophilicity (logP ~2.8) compared to methoxy (logP ~2.2), improving membrane permeability in drug candidates. Trifluoromethoxy derivatives exhibit even higher logP (~3.5) but may compromise aqueous solubility . Positional isomers like 1,4-Dibromo-2,3-difluorobenzene show reduced polarity due to symmetric halogen placement, enhancing solubility in non-polar solvents like hexane .
Biological Activity
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by its unique molecular structure, which includes multiple bromine and fluorine atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is C_7H_3Br_2F_3O, and its structure features a benzene ring substituted with two bromine atoms, two fluorine atoms, and a difluoromethoxy group. The presence of these halogens significantly influences its chemical reactivity and biological interactions.
The biological activity of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is primarily attributed to its ability to interact with various biological macromolecules. This compound may function as an inhibitor for specific enzymes or act as a ligand in protein interactions. The halogen atoms enhance binding affinity through mechanisms such as halogen bonding, which can influence various biochemical pathways .
Biological Activity
Research indicates that 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene exhibits significant biological activity, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation .
- Antimicrobial Properties : Some studies suggest that halogenated compounds can exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
- Pharmacological Applications : As a building block in drug synthesis, this compound can be modified to create bioactive molecules with targeted therapeutic effects .
Case Studies
Several studies have explored the biological implications of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene:
- Enzyme Interaction Studies : In a study focusing on enzyme inhibition, researchers found that this compound could effectively inhibit certain target enzymes involved in cancer cell proliferation. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme .
- Antimicrobial Testing : A series of tests conducted against bacterial strains revealed that 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene exhibited notable antibacterial properties. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
Comparative Analysis
To better understand the biological activity of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene | Contains chlorine instead of fluorine | Moderate enzyme inhibition |
| 1-Chloro-3,5-dibromobenzene | Lacks difluoromethoxy group | Lower antimicrobial activity |
| 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene | Similar halogenation pattern | Enhanced binding affinity to proteins |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
